

Application Notes and Protocols for In Vitro Evaluation of AB21 (Oxalate)

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Compound of Interest

Compound Name: AB21 (oxalate)

Cat. No.: B15137815

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Introduction

These application notes provide a detailed framework for the in vitro assessment of the probiotic formulation AB21, specifically focusing on its potential to degrade oxalate. Elevated oxalate levels are a significant risk factor for the formation of calcium oxalate kidney stones. The administration of specific probiotic strains capable of degrading intestinal oxalate presents a promising therapeutic strategy. AB21 is a proprietary probiotic blend containing four specific bacterial strains: Lactobacillus plantarum KABP™ 022, Lactobacillus plantarum KABP™ 023, Lactobacillus plantarum KABP™ 033, and Pediococcus acidilactici KABP™ 021.^{[1][2][3][4]} This document outlines protocols to evaluate the oxalate degradation efficacy of AB21, its viability in the presence of oxalate, and its effects on intestinal epithelial cell integrity in an in vitro model.

Assessment of Oxalate Degradation by AB21

This experiment aims to quantify the ability of the probiotic strains in AB21 to degrade sodium oxalate in a controlled in vitro environment.

Experimental Protocol

1.1. Probiotic Culture Preparation:

- Aseptically open a capsule of AB21 and dissolve the contents in 10 mL of sterile de Man, Rogosa and Sharpe (MRS) broth.

- Incubate the culture anaerobically at 37°C for 24 hours to activate the probiotic strains.
- Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes.
- Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove any residual media.
- Resuspend the pellet in PBS to a final concentration of approximately 1×10^9 colony-forming units (CFU)/mL. The cell density can be estimated by measuring the optical density at 600 nm (OD_{600}) and correlating it with a previously established standard curve for the AB21 strains.

1.2. Oxalate Degradation Assay:

- Prepare a basal medium (e.g., MRS broth) supplemented with a known concentration of sodium oxalate (e.g., 5 mM). The pH of the medium should be adjusted to a physiologically relevant range for the colon, such as pH 5.5-6.8, as pH can influence oxalate degradation by some *Lactobacillus* species.[5]
- Inoculate the oxalate-containing medium with the prepared AB21 culture to a final concentration of 1×10^7 CFU/mL.
- Include a negative control group consisting of the oxalate-containing medium without the AB21 inoculum.
- Incubate all samples anaerobically at 37°C.
- Collect aliquots of the culture supernatant at various time points (e.g., 0, 12, 24, 48, and 72 hours).
- Centrifuge the aliquots at 10,000 x g for 5 minutes to pellet the bacteria.
- Analyze the clear supernatant for residual oxalate concentration.

1.3. Oxalate Quantification:

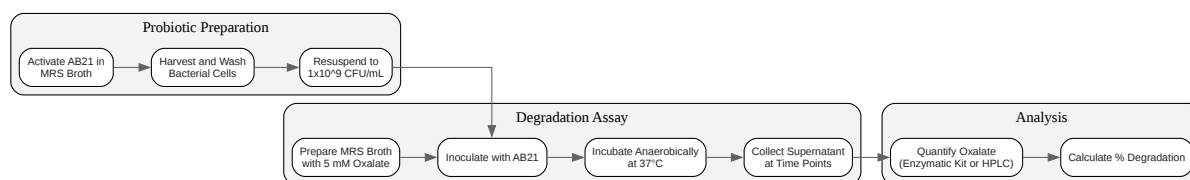
- Enzymatic Oxalate Assay Kit: This is a common and straightforward method. The assay typically involves the oxidation of oxalate by oxalate oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then measured colorimetrically.[5] Follow the manufacturer's instructions for the specific kit used.
- High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and sensitivity for oxalate quantification.[6] A reverse-phase C18 column is typically used with a mobile phase of dilute sulfuric acid and UV detection at approximately 210 nm. A standard curve of known oxalate concentrations must be generated for accurate quantification.

1.4. Data Presentation:

Time (hours)	Oxalate Concentration (mM) in Control	Oxalate Concentration (mM) with AB21	% Oxalate Degradation
0	5.0	5.0	0
12	5.0	4.2	16
24	4.9	3.1	37
48	4.9	1.5	69
72	4.8	0.8	83

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram



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Caption: Workflow for assessing in vitro oxalate degradation by AB21.

Viability of AB21 in the Presence of Oxalate

This protocol assesses the ability of the AB21 probiotic strains to survive and remain viable in an environment containing a high concentration of oxalate, simulating conditions they might encounter in the gut.

Experimental Protocol

2.1. Probiotic Culture and Oxalate Exposure:

- Prepare an activated culture of AB21 as described in section 1.1.
- Prepare two sets of MRS broth: one standard MRS broth (control) and one supplemented with a high concentration of sodium oxalate (e.g., 20 mM).
- Inoculate both media with the AB21 culture to a final concentration of 1×10^7 CFU/mL.
- Incubate the cultures anaerobically at 37°C.

2.2. Viability Assessment:

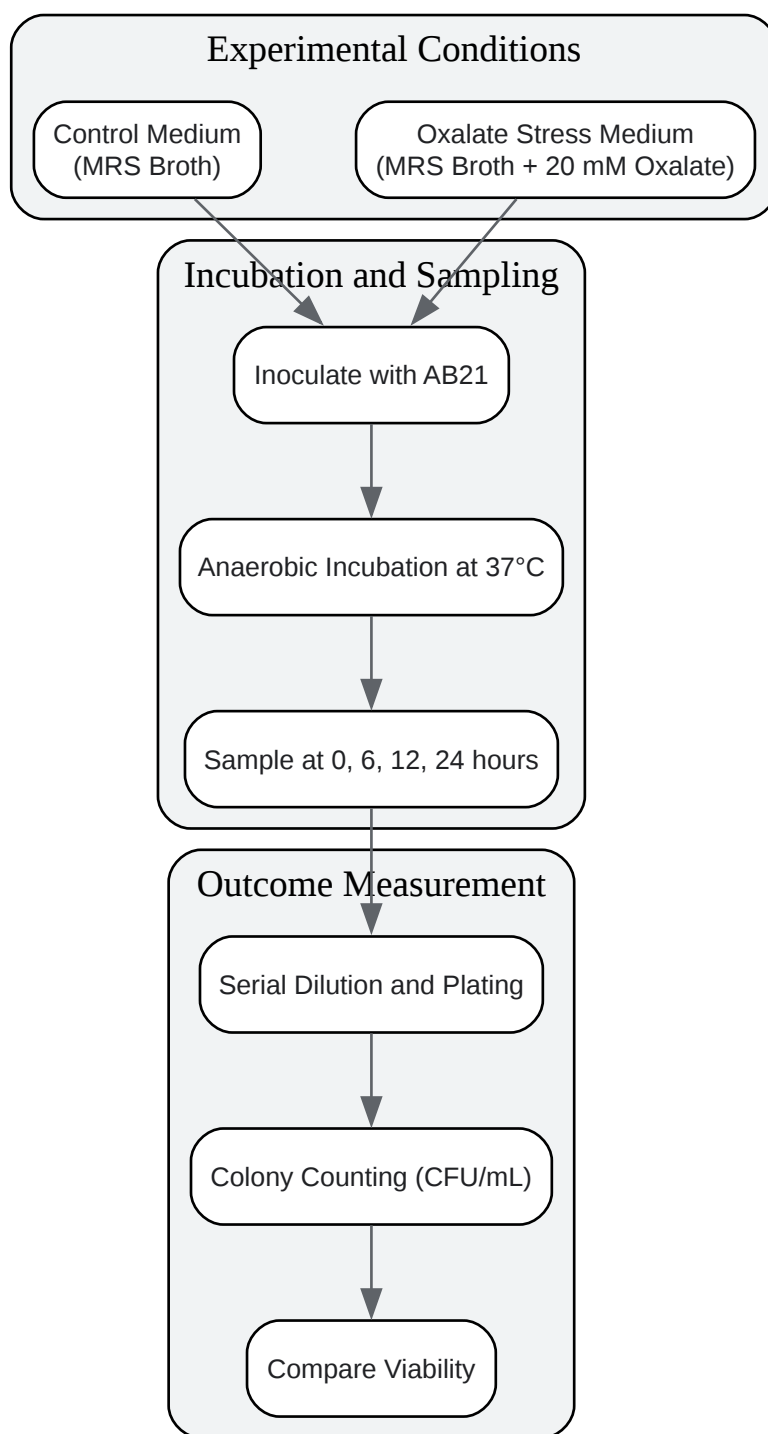
- At various time points (e.g., 0, 6, 12, and 24 hours), take samples from both the control and oxalate-containing cultures.
- Perform serial dilutions of the samples in sterile PBS.
- Plate the dilutions onto MRS agar plates.
- Incubate the plates anaerobically at 37°C for 48-72 hours.
- Count the number of colonies on the plates to determine the CFU/mL.

2.3. Data Presentation:

Time (hours)	Viable Cell Count (CFU/mL) in Control	Viable Cell Count (CFU/mL) with 20 mM Oxalate
0	1.0×10^7	1.0×10^7
6	5.5×10^7	4.8×10^7
12	2.1×10^8	1.5×10^8
24	8.9×10^8	6.3×10^8

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Logical Relationship Diagram



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Caption: Logical flow for evaluating the viability of AB21 under oxalate stress.

Effect of AB21 on Intestinal Epithelial Cell Viability in the Presence of Oxalate

This assay evaluates the potential protective effect of AB21 on intestinal epithelial cells exposed to cytotoxic levels of oxalate. The Caco-2 cell line is a well-established in vitro model for the intestinal barrier.

Experimental Protocol

3.1. Caco-2 Cell Culture:

- Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Seed the Caco-2 cells in 96-well plates at a density of 2×10^4 cells/well and allow them to adhere and grow for 24 hours.

3.2. Treatment Conditions:

- Prepare the following treatment groups in serum-free DMEM:
 - Control: Medium only.
 - Oxalate: Medium with a cytotoxic concentration of sodium oxalate (e.g., 5 mM).
 - AB21: Medium with a suspension of AB21 (1×10^7 CFU/mL).
 - AB21 + Oxalate: Medium with both AB21 (1×10^7 CFU/mL) and sodium oxalate (5 mM).
- Remove the culture medium from the Caco-2 cells and replace it with the different treatment media.
- Incubate the plates for 24 hours at 37°C with 5% CO₂.

3.3. Cell Viability Assessment (MTT Assay):

- After the 24-hour incubation, remove the treatment media.
- Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
- Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

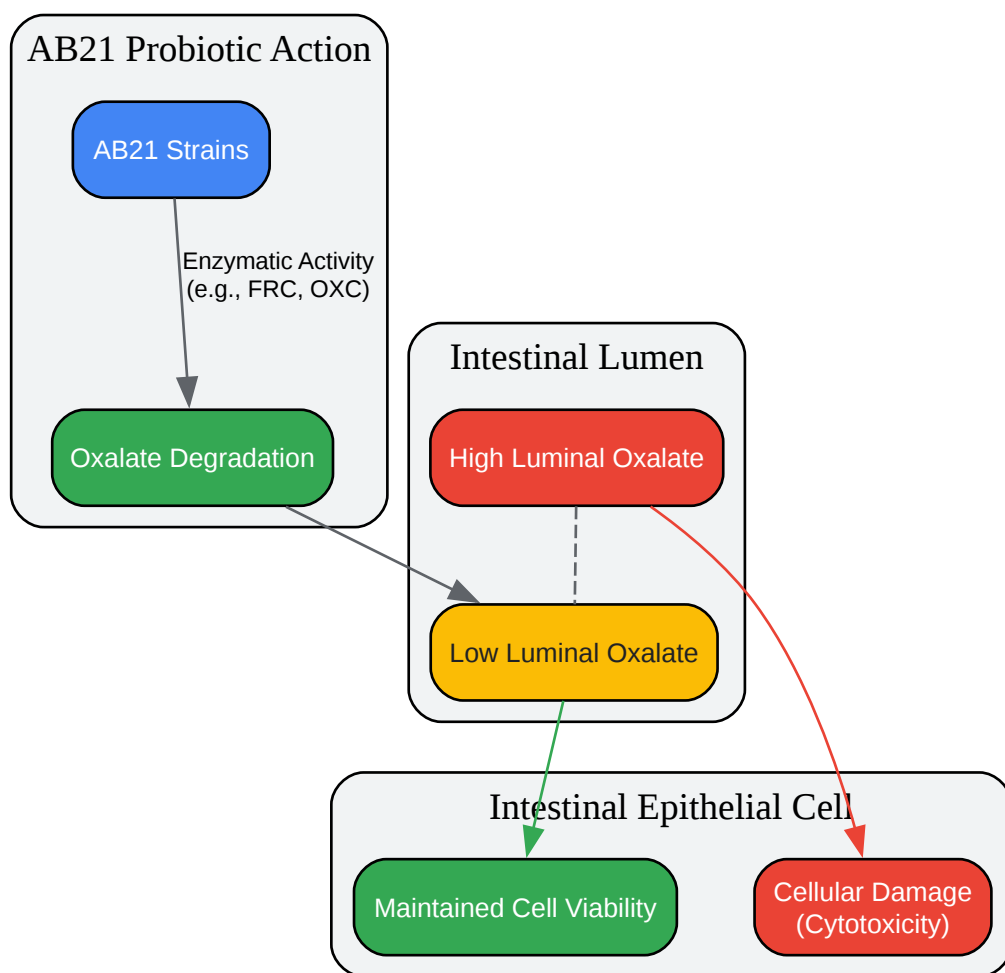
- Calculate cell viability as a percentage of the control group.

3.4. Data Presentation:

Treatment Group	Absorbance at 570 nm (Mean \pm SD)	Cell Viability (%)
Control	1.25 \pm 0.08	100
Oxalate (5 mM)	0.62 \pm 0.05	49.6
AB21	1.22 \pm 0.07	97.6
AB21 + Oxalate	0.98 \pm 0.06	78.4

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Signaling Pathway Hypothesis Diagram



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Caption: Hypothesized mechanism of AB21's protective effect on intestinal cells.

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